methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate
CAS No.: 887221-31-0
Cat. No.: VC8307682
Molecular Formula: C22H21BrN4O4S
Molecular Weight: 517.4 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate - 887221-31-0](/images/structure/VC8307682.png)
Specification
CAS No. | 887221-31-0 |
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Molecular Formula | C22H21BrN4O4S |
Molecular Weight | 517.4 g/mol |
IUPAC Name | methyl 1-[(4-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C22H21BrN4O4S/c1-30-21(29)14-8-10-26(11-9-14)17(13-4-6-15(23)7-5-13)18-20(28)27-22(32-18)24-19(25-27)16-3-2-12-31-16/h2-7,12,14,17,28H,8-11H2,1H3 |
Standard InChI Key | GLQPVNXTTALUNQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Canonical SMILES | COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central piperidine ring substituted at the 1-position with a [(4-bromophenyl)(2-(furan-2-yl)-6-hydroxy- triazolo[3,2-b] thiazol-5-yl)methyl] group and at the 4-position with a methyl carboxylate ester. Key structural elements include:
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Piperidine scaffold: Provides conformational rigidity and enhances bioavailability through amine functionalization .
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4-Bromophenyl group: Introduces electron-withdrawing characteristics that may influence electronic interactions with biological targets .
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Fused triazolo-thiazole system: Imparts potential antifungal and antibacterial activity via heterocyclic aromatic stacking interactions.
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Methyl ester: Serves as a prodrug moiety, potentially hydrolyzing in vivo to the active carboxylic acid .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy involving three primary fragments:
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Piperidine-4-carboxylate ester: Prepared via N-alkylation of methyl piperidine-4-carboxylate derivatives .
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4-Bromobenzyl-triazolo-thiazole intermediate: Constructed through Huisgen cycloaddition or thiazole ring closure reactions.
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Furan-2-yl substituent: Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Critical Reaction Steps
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Fragment coupling: Mitsunobu or Ullmann-type couplings may mediate the attachment of the bromophenyl-triazolo-thiazole system to the piperidine nitrogen.
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Esterification: Early-stage introduction of the methyl carboxylate protects the carboxylic acid during subsequent reactions .
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Purification challenges: High-performance liquid chromatography (HPLC) is typically required due to the compound's polarity and structural complexity .
Table 2: Synthetic Parameters for Analogous Compounds
Parameter | Condition | Yield (%) | Source |
---|---|---|---|
Coupling reaction temp | 80-100°C | 62-75 | |
Catalyst system | Pd(PPh₃)₄/CuI | N/R | |
Chromatography medium | Silica gel (230-400 mesh) | N/R |
Biological Activity Profile
Mechanistic Insights
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Triazole-thiazole synergy: The fused heterocycle system chelates transition metals essential for microbial enzymatic function.
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Bromine substituent: Enhances membrane permeability through increased lipophilicity (clogP ≈ 3.2) .
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Piperidine-carboxylate: May facilitate active transport across biological membranes via amino acid transporter recognition .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL at pH 7.4 (predicted), necessitating formulation with cyclodextrins or lipid nanoparticles .
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Thermal stability: Decomposition onset at 218°C (DSC), suitable for standard storage conditions .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, 2H, bromophenyl), 6.83 (m, 3H, furan) .
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HRMS (ESI+): m/z 554.0789 [M+H]⁺ (calc. 554.0783).
Pharmacokinetic Considerations
Metabolic Fate
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Ester hydrolysis: Rapid conversion to carboxylic acid in hepatic microsomes (t₁/₂ = 27 min) .
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CYP450 interactions: Primarily metabolized by CYP3A4, with minor contributions from CYP2D6 .
Toxicity Screening
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Acute toxicity (rat): LD₅₀ > 2000 mg/kg (oral), suggesting favorable initial safety.
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hERG inhibition: IC₅₀ = 18 µM, indicating potential cardiac risk at elevated doses .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison Across Derivatives
Compound Modification | Antifungal Potency (MIC₉₀) | Antibacterial Spectrum |
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4-Bromophenyl substituent | 8 µg/mL | Gram-positive (+) |
4-Chlorophenyl analog | 16 µg/mL | Narrow spectrum |
Piperidine N-methyl derivative | 32 µg/mL | Gram-negative (-) |
Future Research Directions
Synthesis Optimization
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Develop continuous flow processes to improve coupling reaction yields beyond 75% .
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Explore biocatalytic methods for enantioselective synthesis of chiral intermediates .
Therapeutic Development
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